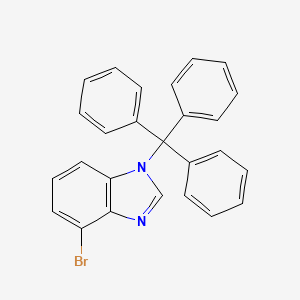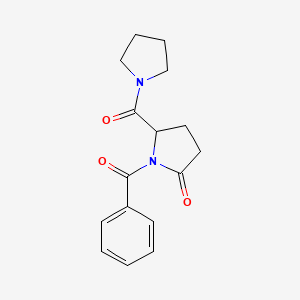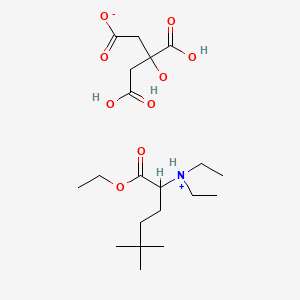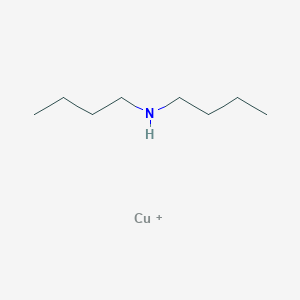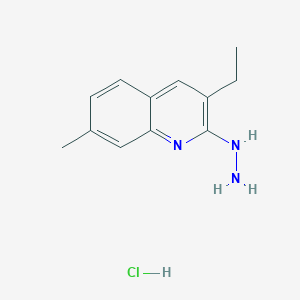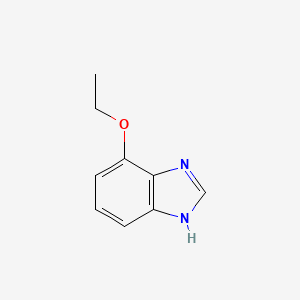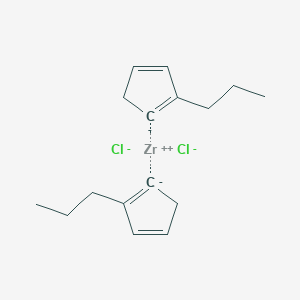
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride is an organometallic compound that features a zirconium ion coordinated to two 2-propylcyclopenta-1,3-diene ligands and two chloride ions. This compound is part of the metallocene family, which are known for their stability and catalytic properties. Metallocenes have been widely studied for their applications in various fields, including catalysis and materials science .
准备方法
The synthesis of 2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 2-propylcyclopenta-1,3-diene in the presence of a reducing agent. One common method involves the use of sodium or potassium as the reducing agent, which facilitates the formation of the zirconium(2+) complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium(4+) complexes. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can revert the zirconium(4+) complexes back to zirconium(2+). Reducing agents such as sodium borohydride are often used.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in zirconium(4+) complexes, while substitution reactions yield various zirconium complexes with different ligands .
科学研究应用
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride has several scientific research applications:
Catalysis: The compound is used as a catalyst in polymerization reactions, particularly for the production of polyethylene and polypropylene.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-performance polymers and composites.
Medicinal Chemistry: Research is ongoing to explore the potential use of zirconium complexes in medicinal chemistry, including their role as anticancer agents.
Organometallic Chemistry: The compound serves as a model system for studying the properties and reactivity of metallocenes, contributing to a deeper understanding of organometallic chemistry.
作用机制
The mechanism of action of 2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride involves the coordination of the zirconium ion to the cyclopentadiene ligands, which stabilizes the complex and enhances its reactivity. The chloride ions play a crucial role in maintaining the charge balance and overall stability of the compound. The molecular targets and pathways involved in its catalytic activity include the activation of monomers in polymerization reactions and the facilitation of bond formation and cleavage in various organic transformations .
相似化合物的比较
2-Propylcyclopenta-1,3-diene;zirconium(2+);dichloride can be compared with other metallocenes, such as ferrocene, titanocene, and hafnocene. While all these compounds share a similar structure, the unique properties of zirconium, such as its larger atomic radius and higher oxidation states, give this compound distinct advantages in certain applications .
Ferrocene: Known for its stability and use in redox chemistry.
Titanocene: Used in catalysis and as an anticancer agent.
Hafnocene: Similar to zirconocene but with different reactivity due to the presence of hafnium.
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.
属性
分子式 |
C16H22Cl2Zr-2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
2-propylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3,6H,2,4-5H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI 键 |
CCGRXSMSLOETPC-UHFFFAOYSA-L |
规范 SMILES |
CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


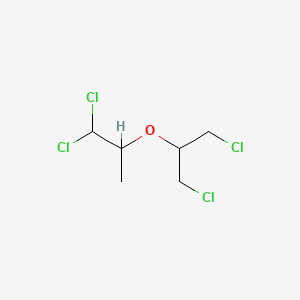
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)
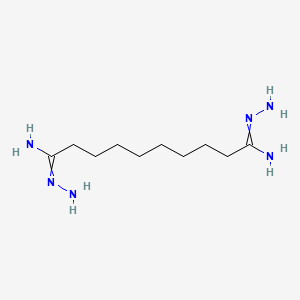

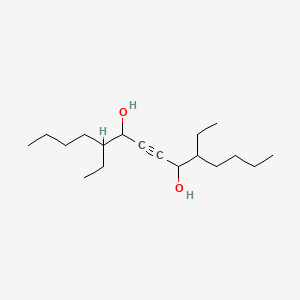
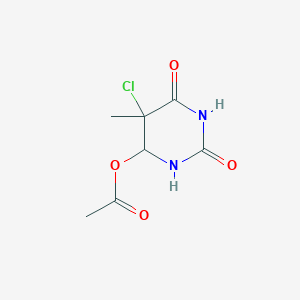
![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)
